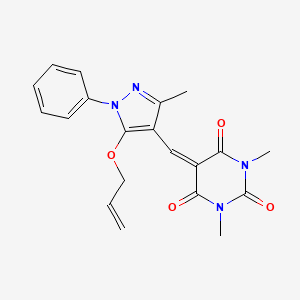
5-((5-(Allyloxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((5-(Allyloxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound characterized by a pyrazole and pyrimidine ring system. This compound features multiple functional groups, including allyloxy and methyl groups, which contribute to its diverse reactivity and application potential in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-((5-(Allyloxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of allyloxy-methyl-phenyl-pyrazole with a suitable pyrimidine derivative under controlled conditions. Reaction conditions often include:
Reagents: Appropriate catalysts such as Lewis acids or bases.
Temperature and Time: Generally performed at moderate temperatures (60-80°C) over several hours.
Solvents: Commonly used solvents include dimethyl sulfoxide (DMSO) or ethanol.
Industrial Production Methods: In an industrial setting, the compound can be produced in larger quantities using batch or continuous flow processes. Optimization of reaction parameters such as concentration, temperature, and catalyst choice is crucial to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically affecting the allyloxy and methyl groups.
Reduction: Selective reduction of the compound can be achieved, altering the functional groups to yield various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles in the presence of bases.
Major Products:
Oxidation Products: Oxidized forms of the allyloxy or methyl groups.
Reduction Products: Reduced derivatives with modified functional groups.
Substitution Products: Compounds with new substituents introduced at reactive sites.
Scientific Research Applications
Chemistry:
Used as a building block for the synthesis of more complex organic molecules.
Investigated for its potential as a ligand in coordination chemistry.
Biology:
Explored for its biological activity, including anti-inflammatory and antimicrobial properties.
Medicine:
Potential candidate for drug development due to its diverse functional groups and reactive sites.
Under investigation for anticancer activity.
Industry:
Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The compound's mechanism of action depends on its specific application:
Biological Activity: Interacts with molecular targets such as enzymes or receptors, leading to biological effects like enzyme inhibition or receptor modulation.
Chemical Reactivity: Functional groups engage in specific chemical reactions, influencing the compound's behavior and reactivity profile.
Comparison with Similar Compounds
5-(Allyloxy)-3-methyl-1-phenyl-1H-pyrazole: Shares the pyrazole core but lacks the pyrimidine ring.
1,3-Dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione: Contains the pyrimidine ring but without the pyrazole linkage.
1-Phenyl-3-methyl-1H-pyrazol-4-carbaldehyde: Similar structure with variations in functional groups and ring system.
This compound's unique combination of structural elements and reactivity makes it a valuable subject of study across multiple scientific disciplines. Anything else I can deep-dive into?
Properties
IUPAC Name |
1,3-dimethyl-5-[(3-methyl-1-phenyl-5-prop-2-enoxypyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-5-11-28-19-15(13(2)21-24(19)14-9-7-6-8-10-14)12-16-17(25)22(3)20(27)23(4)18(16)26/h5-10,12H,1,11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSYSUZJMNXWLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=C2C(=O)N(C(=O)N(C2=O)C)C)OCC=C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B2505515.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2505519.png)
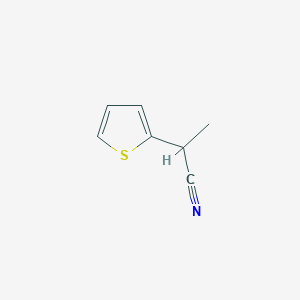
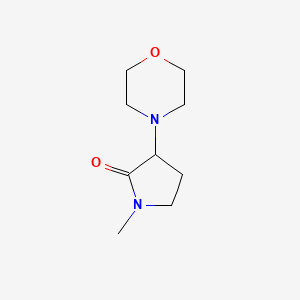
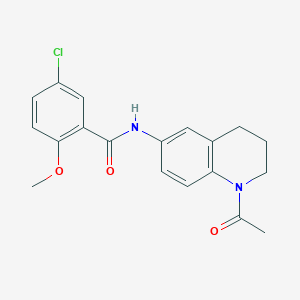
![2-({2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine](/img/new.no-structure.jpg)
![4-butoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2505526.png)
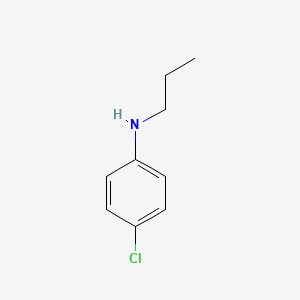
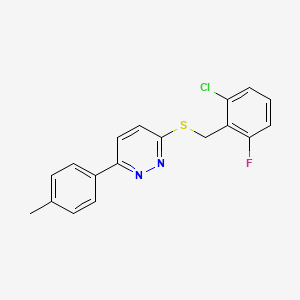
![3-bromobicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B2505531.png)
![(1,4,9-Trioxa-dispiro[4.2.5.2]pentadec-10-yl)-methanol](/img/structure/B2505534.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2505535.png)
![3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-(2-phenylethyl)urea](/img/structure/B2505536.png)
![methyl 1-butyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2505537.png)
